

An In-Depth Technical Guide to the Binding Kinetics of Vimseltinib to CSF1R

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of **vimseltinib**, a selective switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and experimental methodologies that define the therapeutic potential of **vimseltinib**.

Introduction to Vimseltinib and CSF1R

Vimseltinib (DCC-3014) is an orally bioavailable small molecule inhibitor that potently and selectively targets CSF1R.[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where the overexpression of CSF1 drives the recruitment of CSF1R-dependent inflammatory cells.[1] Vimseltinib is designed to inhibit CSF1R by binding to the "switch control" region, a unique feature that regulates the kinase's conformational activation, thereby stabilizing it in an inactive state.[1] This mechanism of action is distinct from many other kinase inhibitors and contributes to its high selectivity.

Quantitative Binding Kinetics of Vimseltinib to CSF1R



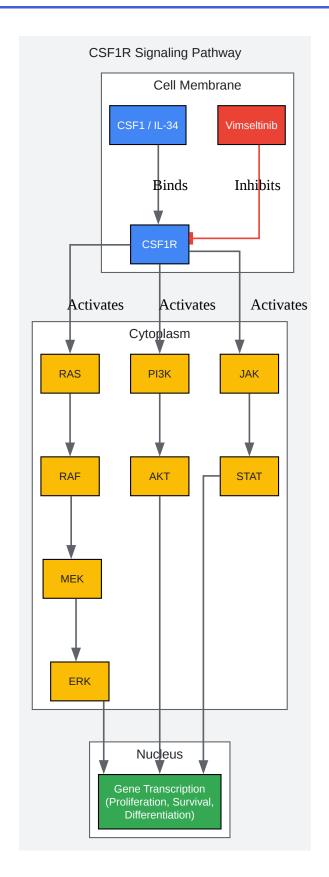
The binding affinity and kinetic parameters of **vimseltinib** for CSF1R have been characterized through various biophysical and biochemical assays. These quantitative data are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.

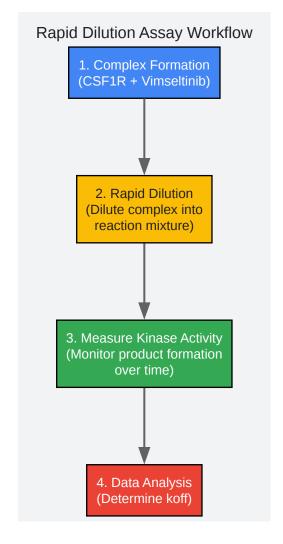
Parameter	Value	Method	Reference
Dissociation Constant (Kd)	2.3 nM	Calculated from koff and kon	[1][3]
Off-rate (koff)	0.0041 min-1	Rapid Dilution Assay	[1][3]
On-rate (kon)	0.025 nM-1min-1 (calculated)	Inferred from Kd and koff	[3]
Half-life (t1/2) of Inhibition	170 minutes	Calculated from koff	[1][3]
IC50 (inhibition of CSF1R phosphorylation in THP-1 cells)	19 nM	Cellular ELISA	[1]

CSF1R Signaling Pathway and Mechanism of Inhibition

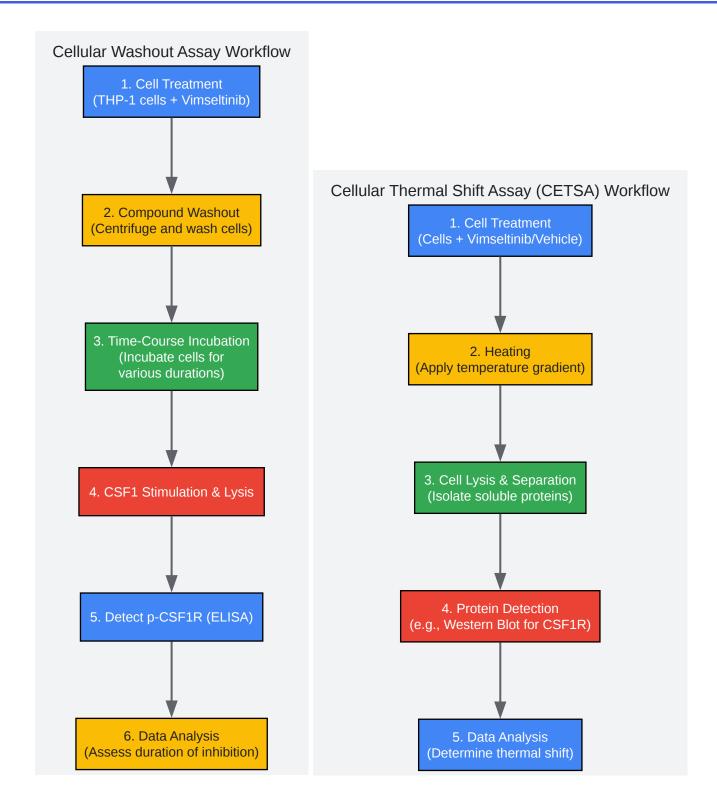
Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell survival, proliferation, and differentiation.[4][5][6][7][8][9][10] **Vimseltinib**, by stabilizing the inactive conformation of CSF1R, effectively blocks these downstream signals.











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